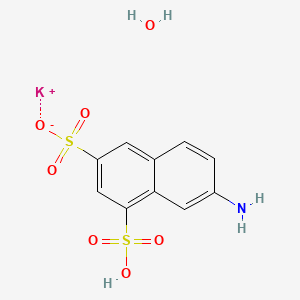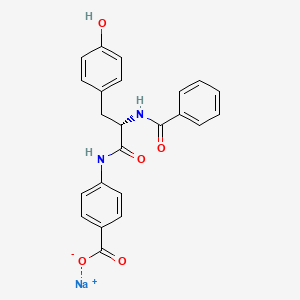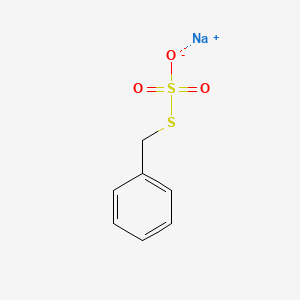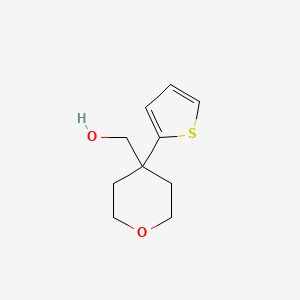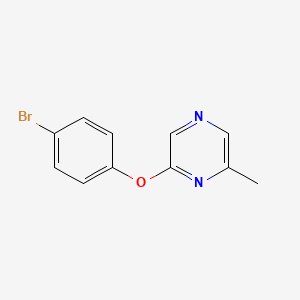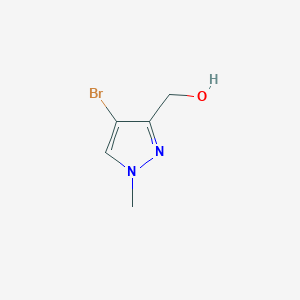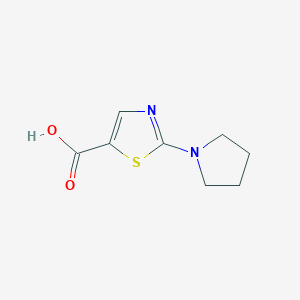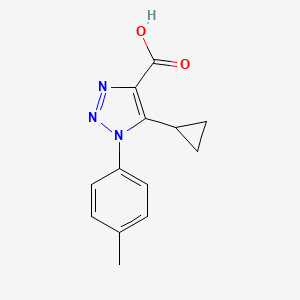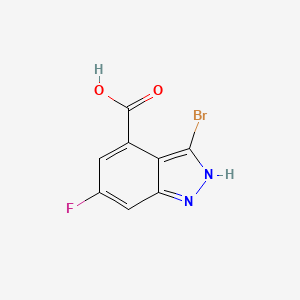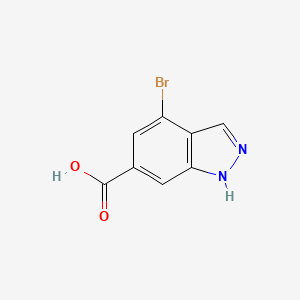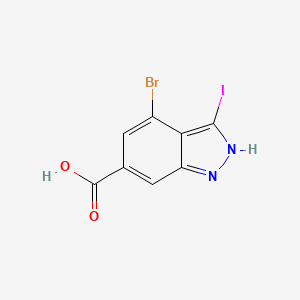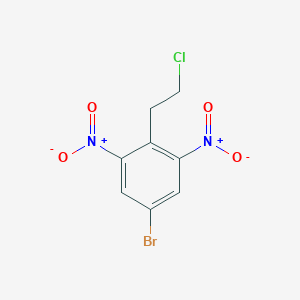
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene, or 5-BCEDNB, is an organobromine compound used in a variety of scientific research applications. It has a wide range of uses in organic and inorganic chemistry, and it is often used as a reagent in biochemical and physiological studies.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene involves the reaction of 2-chloroethylamine with 5-bromo-2-nitrobenzoyl chloride, followed by reduction of the resulting intermediate with tin and hydrochloric acid, and finally nitration with nitric acid and sulfuric acid.
Starting Materials
2-chloroethylamine, 5-bromo-2-nitrobenzoic acid, thionyl chloride, tin, hydrochloric acid, nitric acid, sulfuric acid
Reaction
Step 1: Conversion of 5-bromo-2-nitrobenzoic acid to 5-bromo-2-nitrobenzoyl chloride using thionyl chloride, Step 2: Reaction of 2-chloroethylamine with 5-bromo-2-nitrobenzoyl chloride to form 5-bromo-2-(2-chloroethyl)-1-nitrobenzene, Step 3: Reduction of 5-bromo-2-(2-chloroethyl)-1-nitrobenzene with tin and hydrochloric acid to form 5-bromo-2-(2-chloroethyl)aniline, Step 4: Nitration of 5-bromo-2-(2-chloroethyl)aniline with nitric acid and sulfuric acid to form 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene
Aplicaciones Científicas De Investigación
5-BCEDNB is used in a variety of scientific research applications. It is often used as a reagent in organic and inorganic chemistry, as well as in biochemical and physiological studies. It is also used in the synthesis of a variety of organic compounds, such as polybrominated diphenyl ethers, polybrominated biphenyls, and polybrominated diphenyl sulfides. It is also used in the synthesis of various pharmaceuticals, such as antimalarial drugs and anti-cancer drugs. Finally, it is used in the synthesis of various polymers, such as polybrominated polystyrenes and polybrominated polyurethanes.
Mecanismo De Acción
The mechanism of action of 5-BCEDNB is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various organic compounds. It is also believed to act as a reducing agent in the synthesis of various polymers. In addition, it is believed to act as an oxidizing agent in the synthesis of various pharmaceuticals.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-BCEDNB are not fully understood. However, it is believed that the compound may have an effect on the metabolism of certain drugs, as well as on the metabolism of certain hormones. In addition, it is believed that the compound may have an effect on the synthesis of certain proteins, as well as on the synthesis of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-BCEDNB in laboratory experiments include its low cost, its low toxicity, and its wide range of uses. The limitations of using 5-BCEDNB in laboratory experiments include its lack of specificity, its instability, and its potential to cause contamination.
Direcciones Futuras
The future directions of 5-BCEDNB include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of various organic compounds, pharmaceuticals, and polymers. In addition, further research is needed to better understand the advantages and limitations of using 5-BCEDNB in laboratory experiments. Finally, further research is needed to develop methods for the safe and efficient synthesis of 5-BCEDNB.
Propiedades
IUPAC Name |
5-bromo-2-(2-chloroethyl)-1,3-dinitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O4/c9-5-3-7(11(13)14)6(1-2-10)8(4-5)12(15)16/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWRMUWTQIQJBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CCCl)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646655 |
Source


|
| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
CAS RN |
1000343-31-6 |
Source


|
| Record name | 5-Bromo-2-(2-chloroethyl)-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

